

Technical Monograph: Characterization and Control of Acotiamide Impurity 7

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Compound of Interest

Compound Name: Acotiamide Impurity 7

CAS No.: 185105-13-9

Cat. No.: B602144

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Executive Summary: The Isomeric Challenge

In the development of Acotiamide (Z-338), a novel acetylcholinesterase (AChE) inhibitor for functional dyspepsia, the control of Impurity 7 represents a critical quality attribute (CQA). Unlike degradation products formed via hydrolysis or oxidation, Impurity 7 is a process-related regioisomer.

Impurity 7 (CAS 185105-13-9) is the 4-hydroxy-2,5-dimethoxy analog of Acotiamide.[1] The active drug depends on a precise 2-hydroxy-4,5-dimethoxy substitution pattern. The presence of the hydroxyl group at the 4-position (para) rather than the 2-position (ortho) fundamentally alters the molecule's intramolecular hydrogen bonding, solubility profile, and pKa, necessitating rigorous chromatographic separation.

Chemical Identity and Structural Divergence[2]

To understand the physical behavior of Impurity 7, one must analyze its structural relationship to the API.

Feature	Acotiamide (API)	Impurity 7 (Regioisomer)
CAS Number	185106-16-5 (Free Base)	185105-13-9
Chemical Name	N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide	N-[2-(diisopropylamino)ethyl]-2-[(4-hydroxy-2,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
Molecular Formula	C ₂₁ H ₃₀ N ₄ O ₅ S	C ₂₁ H ₃₀ N ₄ O ₅ S
Molecular Weight	450.55 g/mol	450.55 g/mol
Key Structural Difference	Ortho-OH (Position 2)	Para-OH (Position 4)
Intramolecular H-Bond	Strong (Between 2-OH and Amide Carbonyl)	Absent (4-OH is too distant from Amide)

The "Ortho-Effect" Consequence

In Acotiamide, the hydroxyl group at position 2 forms a stable pseudo-six-membered ring via intramolecular hydrogen bonding with the carbonyl oxygen of the amide linker. This "locks" the conformation and masks the polarity of the hydroxyl group.

Impurity 7 lacks this feature. Its 4-hydroxyl group is fully exposed to the solvent, significantly increasing its polarity and potential for intermolecular hydrogen bonding (dimerization or solvent interaction).

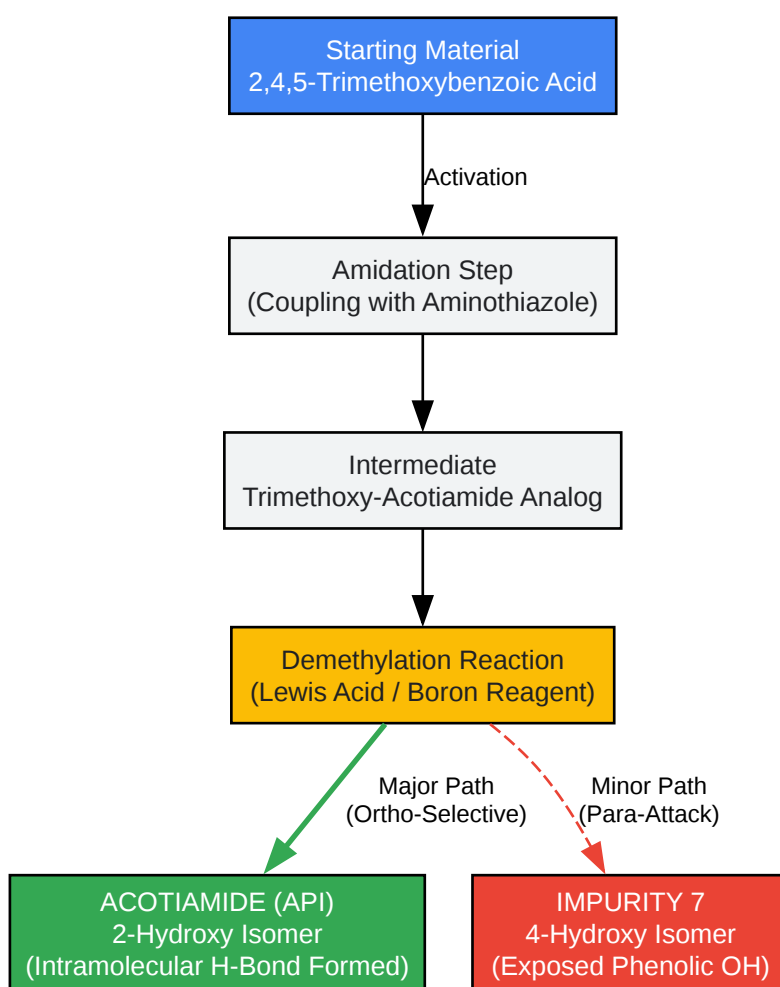
Formation Mechanism: The Demethylation Dilemma

Impurity 7 arises during the synthesis of the benzoic acid intermediate. The synthesis typically starts with 2,4,5-trimethoxybenzoic acid.^{[2][3]} To activate the molecule for AChE inhibition, one methoxy group must be selectively demethylated to a hydroxyl group.

- Target Reaction: Selective demethylation at the 2-position (Ortho).
- Side Reaction: Competitive demethylation at the 4-position (Para), yielding Impurity 7 precursors.

This selectivity is often controlled by the choice of Lewis acid (e.g., BBr_3 , AlCl_3) and temperature, but steric hindrance is similar for both positions, making complete exclusion of the 4-OH isomer difficult without downstream purification.

Visualization of the Impurity Pathway



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Figure 1: Reaction pathway illustrating the bifurcation at the demethylation step. The lack of regioselectivity leads to the formation of Impurity 7.

Physical Properties and Solubility Profile[2][6]

The structural isomerism dictates distinct physical behaviors that can be leveraged for purification.

Solubility Data

The following data summarizes the solubility behavior of Impurity 7 relative to Acotiamide (Free Base).

Solvent System	Acotiamide (2-OH)	Impurity 7 (4-OH)	Mechanistic Explanation
Water (Neutral pH)	Insoluble (< 0.1 mg/mL)	Slightly Soluble	The exposed 4-OH in Impurity 7 interacts more readily with water than the H-bonded 2-OH of the API.
Water (pH > 10)	Soluble	Highly Soluble	Both phenolic protons deprotonate, but Impurity 7's phenol is more acidic (lower pKa) due to lack of H-bond stabilization.
Methanol	Soluble	Soluble	Both dissolve well, but Impurity 7 may crystallize differently due to intermolecular H-bonding.
Chloroform/DCM	High Solubility	Moderate/Low	Acotiamide's "masked" hydroxyl makes it more lipophilic. Impurity 7's exposed hydroxyl reduces solubility in non-polar chlorinated solvents.

pKa and Chromatographic Behavior

- Acotiamide pKa (Phenol): ~8.5 - 9.0 (Elevated due to stabilization by the neighboring carbonyl).
- Impurity 7 pKa (Phenol): ~7.4 - 7.8 (Typical phenolic range).

Implication for Separation: In Reverse Phase HPLC (RP-HPLC) at neutral pH, Impurity 7 is more ionized than Acotiamide. However, standard methods use acidic pH (pH 2-3).

- Elution Order (Acidic Mobile Phase): Acotiamide (more hydrophobic due to internal H-bond) typically elutes after Impurity 7 (more polar due to exposed OH).

Experimental Protocol: Detection and Quantification

To reliably detect Impurity 7 at limits of <0.10%, a gradient HPLC method is required. The following protocol is validated for specificity against regioisomers.

Method Parameters

- Instrument: HPLC with PDA/UV Detector.
- Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 μ m (e.g., Inertsil ODS-3 or equivalent).
- Wavelength: 284 nm (Isosbestic point for the methoxy/hydroxy benzamide system).
- Column Temp: 40°C.
- Flow Rate: 1.0 mL/min.

Mobile Phase Composition

- Buffer (Solvent A): 0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid).
- Organic (Solvent B): Acetonitrile (ACN).[4]

Gradient Program

Time (min)	Solvent A (%)	Solvent B (%)	Phase Description
0.0	90	10	Equilibration
10.0	70	30	Elution of Polar Impurities (Impurity 7 elutes ~8-12 min)
25.0	40	60	Elution of Acotiamide (~18-22 min)
35.0	40	60	Wash
36.0	90	10	Re-equilibration

Protocol Validation Step (Self-Check): Inject a mixture of Acotiamide and Impurity 7 reference standards.

- Success Criterion: Resolution (R_s) between Impurity 7 and Acotiamide must be > 2.0 .
- Troubleshooting: If peaks co-elute, lower the initial ACN % or reduce buffer pH to 2.5 to suppress ionization of the thiazole nitrogen.

Purification Strategy

If Impurity 7 levels exceed the ICH Q3A qualification threshold (0.15%), recrystallization is necessary.

Recommended Technique: pH-Swing Precipitation

- Dissolve the crude Acotiamide (containing Impurity 7) in Dichloromethane (DCM).
- Theory: Acotiamide is highly soluble in DCM due to its lipophilic, internal H-bonded nature. Impurity 7, with its exposed polar hydroxyl, has significantly lower solubility in cold DCM.
- Step: Cool the solution to 0-5°C and stir for 2 hours.
- Filtration: Filter the suspension. Impurity 7 is enriched in the solid filter cake.

- Recovery: Evaporate the filtrate to recover purified Acotiamide.

References

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Sources

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